cis-3-Hexenyl tiglate cis-3-Hexenyl tiglate cis-3-Hexenyl tiglate is a natural product found in Lonicera japonica with data available.
Brand Name: Vulcanchem
CAS No.: 67883-79-8
VCID: VC3708079
InChI: InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3
SMILES: CCC=CCCOC(=O)C(=CC)C
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

cis-3-Hexenyl tiglate

CAS No.: 67883-79-8

Cat. No.: VC3708079

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Hexenyl tiglate - 67883-79-8

Specification

CAS No. 67883-79-8
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name hex-3-enyl 2-methylbut-2-enoate
Standard InChI InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3
Standard InChI Key JNWQKXUWZWKUAY-UHFFFAOYSA-N
SMILES CCC=CCCOC(=O)C(=CC)C
Canonical SMILES CCC=CCCOC(=O)C(=CC)C

Introduction

Chemical Identity and Structure

Basic Identification

cis-3-Hexenyl tiglate is an ester formed from cis-3-hexenol and tiglic acid. The compound is characterized by a molecular formula of C11H18O2 and a molecular weight of 182.26 g/mol . It is officially identified by the CAS Registry Number 67883-79-8, and can be found in chemical databases with CE number 267-554-5 .

Nomenclature and Synonyms

The compound is recognized by multiple synonyms in scientific and industrial contexts, including:

  • FEMA 3931

  • (Z)-3-Hexenyl Tiglate

  • (Z)-3-hexen-1-yl tiglate

  • cis-3-Hexen-1-yl tiglate

  • Tiglic acid 3-hexen-1-yl ester

  • (Z)-3-Hexenyl-2-methylcrotonat

  • (Z)-3-Hexenyl (E)-2-methyl-2-butenoate

This variety of names reflects its widespread use across different industries and applications, with JECFA (Joint FAO/WHO Expert Committee on Food Additives) assigning it number 1277 .

Physical and Chemical Properties

Physical Characteristics

cis-3-Hexenyl tiglate exists as a clear liquid that ranges from colorless to almost colorless at standard conditions . The compound's physical properties are summarized in the following table:

PropertyValue
Physical stateClear liquid
ColorColorless to almost colorless
Boiling point105°C at 5 mm Hg
Density0.951 g/mL at 25°C
Flash point204°F
SolubilityAlmost insoluble in water, soluble in alcohol and oils
LogP4.20

Data compiled from source

The compound's limited water solubility combined with good solubility in alcohols and oils makes it particularly useful in fragrance applications where stability in oil-based formulations is desirable .

Sensory Properties

One of the most commercially valuable aspects of cis-3-Hexenyl tiglate is its distinctive odor profile. The compound presents a fresh, green, floral, fruity aroma that contributes significantly to its commercial applications . At a concentration of 10.00% in propylene glycol, it exhibits complex green vegetable, green banana, earthy, cortex, and herbal notes .

Its taste characteristics at concentrations of 1 to 5 ppm include green vegetative mushroom notes with herbaceous and fatty nuances, making it useful in specific flavor compositions .

Production Methods

Synthesis

The industrial production of cis-3-Hexenyl tiglate employs a straightforward chemical process: direct esterification of cis-3-Hexenol with tiglic acid (2-methyl-trans-2-butenoic acid) . This synthesis method is efficient and produces the ester with the desired stereochemistry - a cis configuration at the 3-position of the hexenyl group and a trans configuration in the tiglic acid portion.

The reaction can be represented as:

cis-3-Hexenol + Tiglic acid → cis-3-Hexenyl tiglate + Water

This direct esterification approach is common in the production of fragrance esters, allowing for controlled reaction conditions to maximize yield and purity .

Applications and Uses

Fragrance Industry Applications

cis-3-Hexenyl tiglate has found significant application in the fragrance industry due to its distinctive green notes. Specific uses include:

  • Reconstruction of various essential oils

  • As a topnote component in modern, green-herbaceous fragrances

  • Fresh topnote element in floral compositions and bouquets

Its aroma profile differs substantially from the saturated ester counterpart, which exhibits warm-herbaceous and winey characteristics resembling notes in Roman Chamomile oil rather than the fresh, green characteristics of cis-3-Hexenyl tiglate .

Flavor Applications

In the flavor industry, cis-3-Hexenyl tiglate has more limited but specific applications:

  • Trace component modifier in certain fruit and vegetable flavor compositions

  • Contributing to green, fresh notes in selected flavor profiles

Biological Classification and Occurrence

cis-3-Hexenyl tiglate belongs to the class of organic compounds known as fatty acid esters . These are carboxylic ester derivatives of fatty acids, an important class of compounds in both natural and synthetic fragrance and flavor applications.

The compound has been reported to occur naturally in Eupatorium cannabinum, demonstrating its presence in natural biological systems . This natural occurrence supports its potential compatibility with biological systems when used in appropriate concentrations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator